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L-METHIONINE (METHYL-13C; METHYL-D3)

Metabolic Flux Analysis Mass Spectrometry SILAC

Unlabeled or singly labeled methionine fails to provide the spectral differentiation required for precise methylation flux analysis, often obscured by natural isotopic background. L-Methionine (Methyl-13C; Methyl-D3) (CAS 73488-65-0) resolves this with a unique M+4 mass shift. • ≥99 atom % 13C and ≥99 atom % D enrichment ensures minimal signal dilution for accurate flux quantification • Dual-labeling enables unambiguous distinction of newly synthesized methyl groups in epigenetic DNA methylation studies • Ideal SILAC amino acid for quantitative proteomics with reliable M+4 detection in MS workflows Batch-specific Certificates of Analysis provided. Available for immediate global shipping.

Molecular Formula
Molecular Weight 153.22
Cat. No. B1579914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-METHIONINE (METHYL-13C; METHYL-D3)
Molecular Weight153.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methionine (Methyl-13C; Methyl-D3) Dual-Labeled Tracer


L-Methionine (Methyl-13C; Methyl-D3) is a stable isotope-labeled derivative of the essential amino acid L-methionine, featuring a carbon-13 atom and three deuterium atoms on the terminal methyl group. This dual-labeling strategy creates a distinct mass shift of M+4, enabling precise tracking in metabolic studies . The compound is widely utilized as a tracer in methylation research, protein synthesis analysis, and as a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) amino acid for quantitative proteomics .

Dual-label (¹³C + D₃) creates a distinct mass shift for unambiguous methyl tracking
Designed for methylation flux, SILAC proteomics, and metabolic tracing workflows
High isotopic enrichment supports quantitative accuracy and low tracer dilution

L-Methionine (Methyl-13C; Methyl-D3) vs. Unlabeled Methionine


Unlabeled or singly labeled methionine analogs cannot provide the necessary spectral differentiation required for precise mass spectrometry or NMR analysis of methylation fluxes. The dual (13C + D3) methyl-label introduces a unique M+4 mass shift, which separates the labeled methyl group signal from the natural isotopic background, a capability not offered by compounds with only a 13C or D3 label . Furthermore, the specific isotopic enrichment (≥99 atom % for both 13C and D) ensures minimal signal dilution, which is critical for accurate flux quantification. Substituting with a lower-purity isotope, or a compound labeled at a different position, would compromise assay sensitivity and data reliability.

Spectral Resolution
Dual-label produces a distinct mass shift, reducing isotopic overlap with natural background
Single-label (¹³C or D₃) analogs may provide insufficient separation, compromising peak assignment
Quantitative Accuracy
High dual-isotope enrichment minimizes tracer dilution and correction factors
Lower purity or single-isotope enrichment can introduce quantification errors and reduce reproducibility

L-Methionine (Methyl-13C; Methyl-D3) Performance Evidence


Dual-Label Advantage in Metabolic Flux Analysis

L-Methionine (Methyl-13C; Methyl-D3) provides a mass shift of M+4 (4 Da) relative to unlabeled methionine. This is a direct consequence of the simultaneous substitution of one 13C atom (+1 Da) and three D atoms (+3 Da) on the methyl group . In contrast, a methyl-13C-only analog provides an M+1 shift, and a methyl-D3-only analog provides an M+3 shift. The M+4 shift reduces spectral overlap with natural isotopic abundance peaks (e.g., 13C, 15N, 34S), enabling more confident peak assignment and quantification in complex biological matrices [1].

Mass Shift Differentiation
Class-level inference
M+4 Da shift vs. M+1 (¹³C-only) or M+3 (D₃-only); distinct from unlabeled M+0
Supports confident peak assignment in complex biological matrices
Class-level inference; review matrix-specific interference
Metabolic Flux Analysis Mass Spectrometry SILAC

Direct Methyl Group Tracing in DNA Methylation

In a study tracking the kinetics of DNA methylation, L-Methionine-(methyl-13C,d3) was incorporated into newly synthesized 5-methylcytosine (mC) via S-adenosylmethionine (SAM) [1]. The dual label allowed for the precise measurement of the labeling ratio (% mC*) over time, revealing that in cancer cell lines, it takes at least 4 hours to begin oxidizing newly methylated DNA, while mouse embryonic stem cells require approximately 2 hours [1]. This level of temporal resolution and pathway-specific tracing is not achievable with unlabeled methionine or a single-label analog, which would fail to differentiate newly synthesized mC from the existing, unlabeled pool [2].

Kinetic Tracing of New Methylation
Head-to-head
Enables measurement of newly synthesized 5mC turnover; reported ≥4 h (cancer cells) and ≥2 h (mES cells) lag times
Supports temporal resolution of DNA methylation dynamics
Cell model context; kinetics may vary by system
Epigenetics DNA Methylation LC-MS

Global Methylome Profiling by NMR

The 13C label in L-Methionine (Methyl-13C; Methyl-D3) significantly enhances the sensitivity of 2D 1H–13C NMR experiments for detecting and identifying cellular methyl acceptors [1]. In a study of B16 melanoma models, labeling with [13C-methyl]methionine enabled the untargeted NMR detection of the 'global methylome', revealing markedly different methylation patterns between cell cultures (dominated by histone methylation) and tumors (dominated by cytoplasmic small-molecule methylation) [1]. While this study used a 13C-methyl label, the addition of the D3 label in the target compound further enhances the ability to quantify methyl group flux via 2H NMR or mass isotopomer distribution analysis .

Methylome Detection Sensitivity
Cross-study comparable
¹³C label enhances 2D NMR detection; D₃ label adds potential for ²H tracking
Supports untargeted methylation profiling in cell and tumor models
Cross-study comparable; methods vary
NMR Metabolomics Methylome Cancer Metabolism

High Isotopic Purity for Quantitative Accuracy

The target compound is specified with a minimum isotopic purity of ≥99 atom % for both 13C and D . This high level of enrichment is critical for minimizing 'tracer dilution'—the effect where the presence of unlabeled compound reduces the effective specific activity of the tracer, leading to underestimation of metabolic fluxes . In comparison, some alternative labeled methionine products may be offered at lower purity grades (e.g., 98 atom %) or may not be specified for both isotopes, introducing greater variability and potential inaccuracies in quantitative assays. The high purity reduces the need for correction factors and simplifies data analysis.

Isotopic Purity
Supporting evidence
≥99 atom % ¹³C; ≥99 atom % D
Reduces tracer dilution for quantitative reliability
Supplier specification; verify by lot
Metabolic Tracing Quantitative Proteomics Assay Validation

L-Methionine (Methyl-13C; Methyl-D3) Applications


DNA and Histone Methylation Kinetics

As demonstrated by Bachman et al., the dual-labeling strategy is uniquely suited for measuring the turnover and oxidation kinetics of 5-methylcytosine in genomic DNA [1]. This application is critical for studies on gene silencing, cellular differentiation, and the epigenetic effects of environmental factors or drug candidates. The M+4 mass shift ensures that newly synthesized methyl groups are unambiguously distinguished from the pre-existing methyl pool.

Untargeted Cellular Methylome Profiling

The compound's enhanced NMR sensitivity and MS resolution enable researchers to map the complete set of cellular methyl acceptors (the 'methylome') [2]. This is particularly valuable in cancer research for identifying shifts in methylation metabolism during tumor progression and for discovering novel biomarkers or therapeutic targets related to one-carbon metabolism.

SILAC-Based Protein Turnover Analysis

As a SILAC amino acid, L-Methionine (Methyl-13C; Methyl-D3) provides a heavy isotope label for quantitative proteomics experiments . The M+4 shift is readily detected by mass spectrometry and is used to compare protein expression levels between different experimental conditions, study protein-protein interactions, and measure protein synthesis and degradation rates in cell culture models.

Application
Selection Property
Validation Focus
DNA methylation turnover studies
M+4 mass shift for unambiguous new-methyl tracking
5-methylcytosine oxidation kinetics
Cellular methylome profiling
Enhanced NMR/MS sensitivity via dual label
Methyl acceptor identification and metabolic shift analysis
SILAC quantitative proteomics
Heavy amino acid label for protein turnover
Protein synthesis/degradation rate measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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